molecular formula C18H39Al B14500520 Tris(2,3-dimethylbutyl)alumane CAS No. 64043-87-4

Tris(2,3-dimethylbutyl)alumane

Cat. No.: B14500520
CAS No.: 64043-87-4
M. Wt: 282.5 g/mol
InChI Key: SSEXLBWMXFFGTD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tris(2,3-dimethylbutyl)alumane (TDMBA) is an organoaluminum compound with the chemical formula Al[CH₂CH(CH₃)CH(CH₃)CH₂]₃. It belongs to a class of trialkylaluminum compounds widely used as co-catalysts in Ziegler-Natta polymerization systems for producing polyolefins like polyethylene and polypropylene . The compound features three 2,3-dimethylbutyl ligands attached to an aluminum center, contributing to its steric bulk and electron-donating properties. This structural configuration enhances its stability and reactivity in catalytic processes, particularly in systems requiring controlled polymer chain growth and reduced side reactions .

Properties

CAS No.

64043-87-4

Molecular Formula

C18H39Al

Molecular Weight

282.5 g/mol

IUPAC Name

tris(2,3-dimethylbutyl)alumane

InChI

InChI=1S/3C6H13.Al/c3*1-5(2)6(3)4;/h3*5-6H,1H2,2-4H3;

InChI Key

SSEXLBWMXFFGTD-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C)C[Al](CC(C)C(C)C)CC(C)C(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tris(2,3-dimethylbutyl)alumane typically involves the reaction of aluminum trichloride with 2,3-dimethylbutyl lithium. The reaction is carried out in an inert atmosphere, such as nitrogen or argon, to prevent the oxidation of the reactants and products. The general reaction scheme is as follows:

AlCl3+3LiC6H13Al(C6H13)3+3LiCl\text{AlCl}_3 + 3 \text{LiC}_6\text{H}_{13} \rightarrow \text{Al(C}_6\text{H}_{13})_3 + 3 \text{LiCl} AlCl3​+3LiC6​H13​→Al(C6​H13​)3​+3LiCl

The reaction is usually performed in a solvent like diethyl ether or tetrahydrofuran (THF) at low temperatures to control the reactivity of the organolithium reagent.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require stringent control of reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

Tris(2,3-dimethylbutyl)alumane undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form aluminum oxides and other by-products.

    Reduction: It can act as a reducing agent in certain chemical reactions.

    Substitution: The 2,3-dimethylbutyl groups can be substituted with other ligands under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Oxygen or other oxidizing agents can be used to oxidize this compound.

    Reduction: Hydrogen gas or other reducing agents can facilitate reduction reactions.

    Substitution: Halogenated compounds or other electrophiles can be used for substitution reactions.

Major Products Formed

    Oxidation: Aluminum oxides and various organic by-products.

    Reduction: Reduced aluminum species and corresponding organic products.

    Substitution: New organoaluminum compounds with different ligands.

Scientific Research Applications

Tris(2,3-dimethylbutyl)alumane has several applications in scientific research:

    Catalysis: It is used as a catalyst in polymerization reactions and other organic transformations.

    Materials Science: The compound is explored for its potential in the synthesis of advanced materials, including nanomaterials and composites.

    Biology and Medicine: Research is ongoing to investigate its potential biological activities and applications in drug delivery systems.

    Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of Tris(2,3-dimethylbutyl)alumane involves its ability to coordinate with various substrates and facilitate chemical transformations. The aluminum center can act as a Lewis acid, accepting electron pairs from nucleophiles and promoting reactions such as polymerization and substitution. The 2,3-dimethylbutyl groups provide steric hindrance, influencing the reactivity and selectivity of the compound.

Comparison with Similar Compounds

Comparison with Similar Organoaluminum Compounds

Organoaluminum compounds are critical in polymerization catalysis. Below, TDMBA is compared to structurally and functionally related compounds, including trimethylaluminum (TMA), triisobutylaluminum (TIBA), tris(2,4,4-trimethylpentyl)aluminum (TIOA), and tris(2,3,3-trimethylbutyl)aluminum (TTMBA).

Structural and Steric Properties

Compound Structure Molecular Weight (g/mol) Steric Hindrance (Relative)
Tris(2,3-dimethylbutyl)alumane (TDMBA) Al bonded to three 2,3-dimethylbutyl groups (branched C₆H₁₁) ~348.6 High
Trimethylaluminum (TMA) Al bonded to three methyl groups (CH₃) 144.2 Low
Triisobutylaluminum (TIBA) Al bonded to three isobutyl groups (CH₂CH(CH₃)₂) 198.3 Moderate
TIOA Al bonded to three 2,4,4-trimethylpentyl groups (C₈H₁₇) ~498.8 Very High
TTMBA Al bonded to three 2,3,3-trimethylbutyl groups (C₇H₁₅) ~402.7 High
  • Steric Effects : TDMBA’s 2,3-dimethylbutyl ligands create significant steric hindrance, comparable to TTMBA but less than TIOA. This hindrance slows ligand exchange rates, favoring controlled polymerization .
  • Electron Donation : Branched alkyl groups (e.g., in TDMBA and TIOA) donate electrons more effectively than linear groups (e.g., TMA), stabilizing active catalytic centers .

Thermal Stability and Reactivity

Compound Thermal Decomposition Temp. (°C) Reactivity with Co-Catalysts (e.g., Borates)
TDMBA ~180–200 Moderate
TMA ~150–170 High
TIBA ~170–190 High
TIOA ~200–220 Low
TTMBA ~190–210 Moderate
  • Thermal Stability : TDMBA exhibits higher thermal stability than TMA and TIBA due to its bulky ligands, which reduce susceptibility to decomposition during high-temperature polymerization .
  • Reactivity : TDMBA’s moderate reactivity with borate-based co-catalysts (e.g., [B(C₆F₅)₄]⁻) ensures balanced activation of metallocene catalysts, avoiding rapid deactivation seen with highly reactive TMA .

Notes

  • Structural Advantage : The 2,3-dimethylbutyl group in TDMBA provides an optimal balance of steric bulk and electronic effects for versatile polyolefin production.
  • Research Gaps: Limited independent studies compare TDMBA to newer analogs like TTMBA. Further investigations into ligand substitution kinetics are needed.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.